molecular formula C12H14BrF3OS B14058760 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14058760
M. Wt: 343.20 g/mol
InChI Key: RHJAASYEUIFLQJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a bromopropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable precursor, followed by the introduction of the ethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The ethoxy and trifluoromethylthio groups can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of biological processes and as a probe to investigate enzyme activities and other biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethoxy and trifluoromethylthio groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: This compound has a similar structure but with a trifluoromethoxy group instead of an ethoxy group.

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.

Uniqueness

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

RHJAASYEUIFLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1SC(F)(F)F)CCCBr

Origin of Product

United States

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